N'-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes multiple dimethyl-substituted pyrrole rings and a benzohydrazide moiety
Preparation Methods
The synthesis of N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrole Rings: The initial step involves the synthesis of 2,5-dimethylpyrrole derivatives through the reaction of appropriate ketones with ammonia or primary amines under acidic conditions.
Aldehyde Formation: The next step involves the formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde by reacting 2,5-dimethylpyrrole with benzaldehyde under controlled conditions.
Hydrazide Formation: The final step involves the condensation of the aldehyde with hydrazine to form the desired benzohydrazide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antitubercular agent due to its ability to inhibit key enzymes such as enoyl ACP reductase and dihydrofolate reductase.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules have been explored through molecular docking studies, revealing potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide involves its binding to specific molecular targets. For instance, it inhibits the activity of enoyl ACP reductase and dihydrofolate reductase by binding to their active sites, thereby disrupting essential metabolic pathways in bacteria . This binding is facilitated by the compound’s unique structure, which allows for strong interactions with the enzyme’s active sites.
Comparison with Similar Compounds
Similar compounds to N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide include other hydrazide derivatives with varying substituents on the pyrrole rings. Some examples are:
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide .
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C28H30N4O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C28H30N4O/c1-18-13-19(2)15-27(14-18)32-22(5)16-25(23(32)6)17-29-30-28(33)24-9-11-26(12-10-24)31-20(3)7-8-21(31)4/h7-17H,1-6H3,(H,30,33)/b29-17+ |
InChI Key |
JVYQBHPLQDEGDI-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C/C3=C(N(C(=C3)C)C4=CC(=CC(=C4)C)C)C)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=C(N(C(=C3)C)C4=CC(=CC(=C4)C)C)C)C |
Origin of Product |
United States |
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